N-(3-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide
Overview
Description
N-(3-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-(3-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets in bacterial cells. The sulfonyl group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide
- N-{4-[(5-Methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(3-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the 4-methylbenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Properties
IUPAC Name |
N-[3-[(4-methylphenyl)methylsulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-6-8-14(9-7-12)11-22(20,21)18-16-5-3-4-15(10-16)17-13(2)19/h3-10,18H,11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRXXDYKMHAKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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